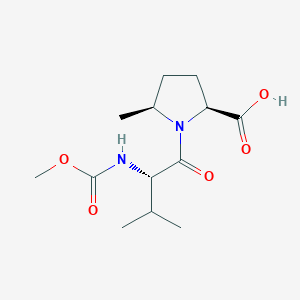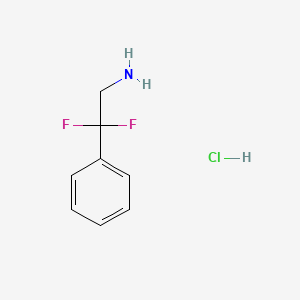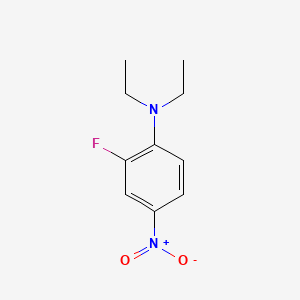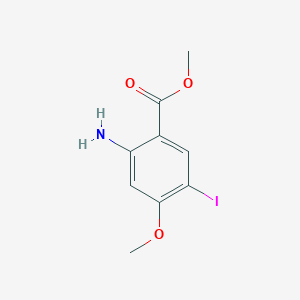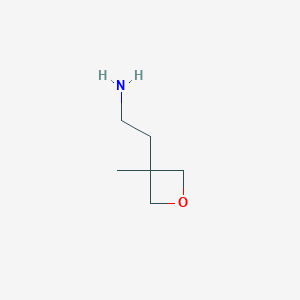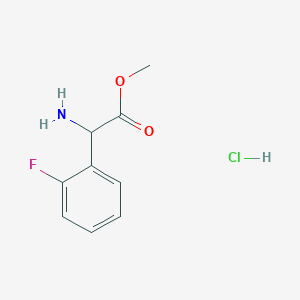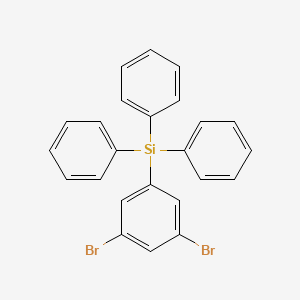
(3,5-Dibromophenyl)triphenylsilane
Übersicht
Beschreibung
(3,5-Dibromophenyl)triphenylsilane is a chemical compound with the molecular formula C24H18Br2Si . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of (3,5-Dibromophenyl)triphenylsilane consists of a silicon atom bonded to a 3,5-dibromophenyl group and three phenyl groups .Chemical Reactions Analysis
(3,5-Dibromophenyl)triphenylsilane is used in the preparation of triphenylene derivative that functions as organic light-emitting device materials .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) and Phosphorescence
(3,5-Dibromophenyl)triphenylsilane and its derivatives have found significant applications in the development of host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials facilitate high performance in OLEDs by providing stability and efficiency. A notable advancement includes the use of carbazole derivatives linked with triphenylsilane for highly efficient blue PhOLEDs, demonstrating exceptionally high external quantum efficiencies (Bin, Cho, & Hong, 2012). Similarly, a study on the comparison of 3,5-di(N-carbazolyl)tetraphenylsilane (SimCP) and other host materials for phosphorescent blue dopants in OLEDs revealed the superior performance of SimCP due to its unique molecular packing characteristics (Wu et al., 2007).
Molecular Structure and Conformation
Research on the molecular structure and conformation of triphenylsilane, including derivatives such as (3,5-Dibromophenyl)triphenylsilane, provides insights into their propeller-like equilibrium conformation and their applications in molecular design. Studies involving gas-phase electron diffraction and theoretical calculations have elucidated the chiral, propeller-like equilibrium conformation of triphenylsilane, revealing the flexibility and dynamic nature of the phenyl groups attached to the silicon atom (Campanelli, Domenicano, Ramondo, & Hargittai, 2011).
Host Materials for Green Phosphorescent OLEDs
Derivatives of (3,5-Dibromophenyl)triphenylsilane have been developed as host materials for green phosphorescent OLEDs. These materials have demonstrated the ability to achieve efficient green emission, highlighting the versatility and utility of triphenylsilane derivatives in various color displays (Kim et al., 2016).
Zeolite Inclusion Compounds
The inclusion of triphenylsilane derivatives into the pores of zeolite Y has been studied, revealing the potential of these compounds in modifying the properties of zeolites for catalytic applications and material science. Such studies contribute to the understanding of how organic molecules interact with porous materials and how these interactions can be harnessed for specific applications (Okumura, Takahashi, & Takaba, 2017).
Eigenschaften
IUPAC Name |
(3,5-dibromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-16-20(26)18-24(17-19)27(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGFDYMFXPXXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromophenyl)triphenylsilane | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

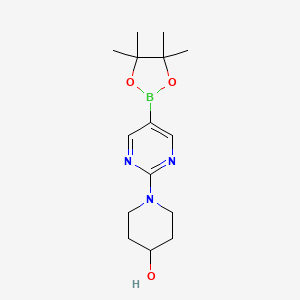
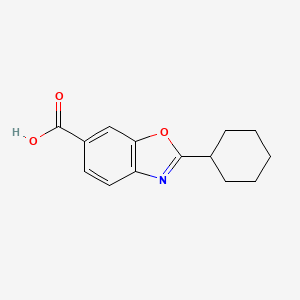
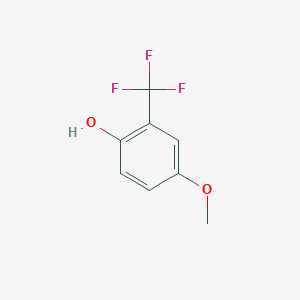
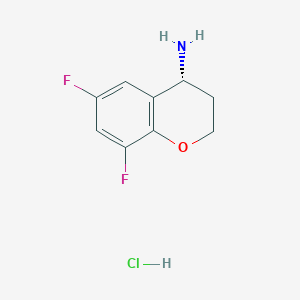
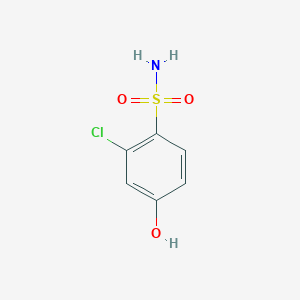

![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)
